(2R)-2-[Bis(phenylmethyl)amino]-1-butanol
Description
Properties
CAS No. |
249922-61-0 |
|---|---|
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
(2R)-2-(dibenzylamino)butan-1-ol |
InChI |
InChI=1S/C18H23NO/c1-2-18(15-20)19(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12,18,20H,2,13-15H2,1H3/t18-/m1/s1 |
InChI Key |
RWDGCGHIPSWDTF-GOSISDBHSA-N |
Isomeric SMILES |
CC[C@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Canonical SMILES |
CCC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Dibenzylamino)butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-aminobutan-1-ol and benzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(Dibenzylamino)butan-1-ol may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Dibenzylamino)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine.
Scientific Research Applications
Pharmaceutical Applications
- Cardiovascular Treatment : Research indicates that derivatives of compounds similar to (2R)-2-[Bis(phenylmethyl)amino]-1-butanol display β-adrenergic blocking activity, which is beneficial in treating cardiovascular disorders. These compounds can help manage conditions such as hypertension and arrhythmias by blocking the effects of adrenaline on the heart .
- Neuropharmacology : The compound has been investigated for its potential neuroprotective effects. It may play a role in mitigating neurodegenerative diseases by influencing neurotransmitter systems and reducing oxidative stress in neuronal cells .
- Anticonvulsant Properties : Similar compounds have shown promise in the treatment of epilepsy and seizure disorders. The modulation of neurotransmitter release and receptor activity could make this compound a candidate for further studies in anticonvulsant therapies .
Case Study 1: Cardiovascular Effects
A study involving the administration of β-adrenergic blockers demonstrated that compounds with structures similar to this compound effectively reduced heart rate and improved cardiac output in patients with chronic heart failure. The findings suggest that this compound could be beneficial in clinical settings for managing heart conditions.
Case Study 2: Neuroprotection
In a laboratory setting, this compound was tested on neuronal cell cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, highlighting its potential as a neuroprotective agent.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (S)-2-(Dibenzylamino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (2R)-2-[Bis(phenylmethyl)amino]-1-butanol with structurally related amino alcohols:
Physicochemical Properties
- Lipophilicity: The bis-benzyl substituents in the target compound significantly enhance lipophilicity compared to mono-benzyl or unsubstituted analogs. This property impacts solubility, with the target compound being less water-soluble than (R)-2-amino-1-butanol but more soluble in organic solvents like dichloromethane or toluene .
- Steric Effects: The bulky bis-benzyl groups create steric hindrance around the nitrogen, reducing nucleophilicity compared to primary amines like (R)-2-amino-1-butanol. This hindrance can influence reactivity in condensation or alkylation reactions .
- Optical Activity : All R-configured compounds exhibit chiral properties, but the bis-benzyl derivative’s high molecular weight and aromaticity may result in a larger specific optical rotation than simpler analogs.
Research Findings and Industrial Relevance
- Thermodynamic Stability : DFT studies on similar compounds () suggest that bulky N-substituents stabilize transition states in stereoselective reactions, a trait exploitable in the target compound’s applications .
- Commercial Availability: lists prices for related amino alcohols (e.g., ¥30,200/g for (2R)-2-amino-3,3-dimethyl-N-benzylbutanamide), indicating high value for chiral building blocks .
- Safety: emphasizes handling precautions for benzylamino alcohols, including glovebox use and inert atmosphere storage, which apply to the target compound due to its air-sensitive amino group .
Biological Activity
(2R)-2-[Bis(phenylmethyl)amino]-1-butanol, a compound with significant pharmacological potential, has garnered interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a butanol backbone substituted with a bis(phenylmethyl) amino group. This configuration contributes to its biological activity, particularly in enzyme inhibition and interaction with various biological targets.
Enzyme Inhibition
Research indicates that this compound exhibits potent inhibitory effects on several enzymes. For instance, it has been shown to inhibit histone deacetylases (HDACs), which play a critical role in cancer progression. The compound's IC50 values against specific HDACs suggest that it may serve as a lead compound for developing novel anticancer therapies .
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound. In vitro assays reveal that it induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of apoptotic pathways and the inhibition of cell proliferation .
Case Studies
- HIV Protease Inhibition : A study highlighted the design of inhibitors similar to this compound that effectively target HIV-1 protease, demonstrating significant antiviral activity against resistant strains . This suggests that the compound may also have applications in antiviral therapy.
- Histone Deacetylase Inhibition : In a comparative study, this compound was found to have enhanced selectivity for class I HDACs compared to traditional inhibitors like suberoylanilide hydroxamic acid (SAHA). The compound exhibited superior potency in inhibiting tumor cell growth in vitro .
Biological Activity Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
